1-methyl-1H-pyrazole-4-carbohydrazide
Overview
Description
1-methyl-1H-pyrazole-4-carbohydrazide is a chemical compound with the molecular formula C5H8N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2.
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazole-4-carbohydrazide is a derivative of pyrazole, a pharmacologically active scaffold that possesses almost all types of pharmacological activities Pyrazole derivatives have been found in diverse therapeutic categories such as anti-inflammatory, antipsychotic, anti-obesity, analgesic, h2-receptor agonist, and antidepressant agents .
Mode of Action
It’s worth noting that pyrazole derivatives have been involved in several reactions as a reagent for the preparation of various compounds with potential therapeutic effects .
Biochemical Pathways
Pyrazole derivatives have been known to interact with various biochemical pathways depending on their specific structures and functional groups .
Result of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1H-pyrazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and requires heating for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in high purity. The choice of solvents and reaction conditions may be optimized to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-carboxamides .
Scientific Research Applications
1-methyl-1H-pyrazole-4-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-4-carboxylic acid
- 1-methyl-1H-pyrazole-4-carboxamide
- 1-methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
1-methyl-1H-pyrazole-4-carbohydrazide is unique due to its specific functional group, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. Its carbohydrazide group allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-methylpyrazole-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-4(2-7-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXMGIRXVMUSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170020-91-4 | |
Record name | 1-methyl-1H-pyrazole-4-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that the substituents on the pyrazole ring of 1-(substituted-pyrazole-4-carbonyl)-pyrazole derivatives, synthesized using 1-methyl-1H-pyrazole-4-carbohydrazide, significantly influence their herbicidal activity []. While the exact mechanism of action is not detailed in the provided research, the structure-activity relationship highlights the importance of specific modifications for enhancing the desired effects. This suggests that further investigations into the optimal substituents could lead to the development of more potent and selective herbicides.
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